molecular formula C10H15N B2564694 N,2-Diethylaniline CAS No. 32953-52-9

N,2-Diethylaniline

Cat. No.: B2564694
CAS No.: 32953-52-9
M. Wt: 149.237
InChI Key: LHTGBZMVHWJBQB-UHFFFAOYSA-N
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Description

N,2-Diethylaniline is an organic compound with the molecular formula C10H15N. It is a colorless to yellowish liquid with an aniline-like odor. This compound is a derivative of aniline, where two ethyl groups are attached to the nitrogen atom. This compound is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and other chemicals .

Scientific Research Applications

N,2-Diethylaniline has several applications in scientific research:

Mechanism of Action

N,N-Diethylaniline has been found to inhibit telomerase by interacting with c-myc G-quadruplex DNA and induce cell cycle arrest at the S phase . It also causes the down-regulation of cdc25 A, cyclin A, cyclin B and CDK2, and the up-regulation of p21, p27 and p53 .

Safety and Hazards

N,N-Diethylaniline is considered hazardous. It is combustible and toxic if swallowed, in contact with skin or if inhaled . It causes skin irritation and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest .

Future Directions

N,N-Diethylaniline is a precursor to several dyes and other commercial products . It is used in organic synthesis, and the complex diethylaniline·borane (DEANB) is used as a reducing agent . It is also used as an acid-absorbing base . Future research and applications may continue to explore its potential uses in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-Diethylaniline can be synthesized through the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically involves heating aniline with ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

C6H5NH2+2C2H5IC6H5N(C2H5)2+2HI\text{C}_6\text{H}_5\text{NH}_2 + 2\text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{C}_2\text{H}_5)_2 + 2\text{HI} C6​H5​NH2​+2C2​H5​I→C6​H5​N(C2​H5​)2​+2HI

Industrial Production Methods: Industrial production of this compound involves the continuous alkylation of aniline with ethyl chloride in the presence of an acid catalyst. The process is carried out in a reactor where aniline and ethyl chloride are continuously fed, and the product is continuously removed. The reaction conditions typically involve temperatures of 100-150°C and pressures of 1-5 atmospheres .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form N-ethyl-N-phenylacetamide and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form N-ethyl-N-phenylethylamine using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form nitro and sulfonic acid derivatives. Common reagents include nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.

    Substitution: Nitric acid, sulfuric acid; conditions: concentrated acids, controlled temperatures.

Major Products Formed:

Comparison with Similar Compounds

N,2-Diethylaniline can be compared with other similar compounds such as N,N-Dimethylaniline and N,N-Diethylbenzylamine:

    N,N-Dimethylaniline: This compound has two methyl groups attached to the nitrogen atom instead of ethyl groups.

    N,N-Diethylbenzylamine: This compound has a benzyl group attached to the nitrogen atom along with two ethyl groups.

Uniqueness of this compound: this compound is unique due to its specific reactivity and applications in dye synthesis and as a reducing agent in organic synthesis. Its ability to form stable complexes with borane and its use in photoinduced electron transfer studies further highlight its distinct properties .

Properties

IUPAC Name

N,2-diethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-7-5-6-8-10(9)11-4-2/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTGBZMVHWJBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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